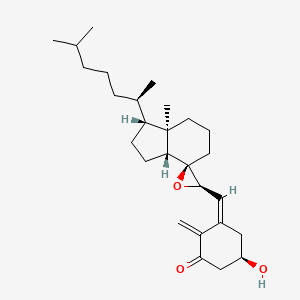

1-Keto-7,8-epoxy-vitamin D3

Description

1-Keto-7,8-epoxy-vitamin D3 is an oxidation product of vitamin D3 (cholecalciferol) formed via radical-mediated processes, particularly in lipid-rich environments like whole milk powder. Its structure features a 7,8-epoxide group and a ketone moiety at the C1 position, distinguishing it from native vitamin D3 (C27H44O) . The compound has a molecular formula of C27H42O3 and a molecular weight of 414.62 g/mol (CAS No. 2227309-93-3) . Analytical characterization using high-resolution tandem mass spectrometry (HR-MS/MS) reveals diagnostic fragments such as m/z 397 [M + H–H2O]⁺, 379 [M + H–2H2O]⁺, and 361 [M + H–3H2O]⁺, indicative of sequential water losses from the hydroxylated and epoxidated structure .

Properties

Molecular Formula |

C27H42O3 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(3Z,5R)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |

InChI |

InChI=1S/C27H42O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-22,24-25,28H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,24-,25-,26-,27-/m1/s1 |

InChI Key |

QKBUEEYADZFCDP-PWZKJWAFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CC(=O)C4=C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(=O)C4=C)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Keto-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of high-resolution mass spectrometry to identify and isolate the compound. The process involves the derivatization of vitamin D3 with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to form this compound . Industrial production methods may involve the use of ultra-high performance liquid chromatography (UHPLC) and other advanced techniques to ensure the purity and stability of the compound .

Chemical Reactions Analysis

1-Keto-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents. The major products formed from these reactions include 1-hydroxy-7,8-epoxy-vitamin D3 and other oxidized derivatives .

Scientific Research Applications

Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.

Biology: Investigated for its role in enhancing the immune response and its potential antiviral properties.

Medicine: Explored for its potential use in treating vitamin D deficiency and related disorders.

Industry: Utilized in the formulation of vitamin D supplements and fortified foods.

Mechanism of Action

The mechanism of action of 1-Keto-7,8-epoxy-vitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This interaction regulates the expression of genes involved in calcium and phosphate homeostasis, immune response, and other biological processes .

Comparison with Similar Compounds

Structural and Analytical Comparisons

1-Keto-7,8-epoxy-vitamin D3 belongs to a family of vitamin D3 oxidation products (VDOPs) with varying functional groups. Key analogs include:

Key Observations :

- Epoxidation vs.

- Fragmentation Patterns : Loss of water dominates MS/MS spectra for epoxy-ketone derivatives, whereas hydroxylated analogs show additional oxygen-related neutral losses.

- Derivatization : PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) enhances detection sensitivity. For this compound, the MRM transition m/z 590 → 298 is unique, differentiating it from 1-hydroxy-7,8-epoxy-vitamin D3 (m/z 592 → 298) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.